molecular formula C16H15ClN4OS B2672313 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1707562-54-6

7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2672313
CAS RN: 1707562-54-6
M. Wt: 346.83
InChI Key: OKEAPVNFGWQEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one” belongs to a class of compounds known as thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been studied for their potential biological activities .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds, such as 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, have been synthesized through cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis and evaluation of antimicrobial activities of derivatives related to 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one. For instance, the synthesis of new 3-substituted derivatives as antimicrobial agents demonstrated significant activity against various microbes. These compounds were synthesized using specific starting compounds and evaluated for their antimicrobial efficacy, showing promising results in comparison to standard drugs like streptomycin and fusidic acid (Fayed et al., 2014).

Antiproliferative Activity

Another critical application of this compound's derivatives is in the study of their antiproliferative effects against human cancer cell lines. A series of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and tested for their antiproliferative activity. Among these, specific compounds showed good activity against several cancer cell lines, indicating potential as anticancer agents (Mallesha et al., 2012).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have also been a focus, with studies detailing the chemical reactions and conditions necessary to produce various derivatives. These synthetic pathways are crucial for the development of compounds with potential antimicrobial and antiproliferative applications, providing a foundation for further research in medicinal chemistry.

Interaction with Proteins

Recent studies have also investigated the interaction of novel pyrazolo[1,5-a]pyrimidine derivatives, structurally related to 7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one, with proteins such as bovine serum albumin (BSA). These studies offer insights into the biophysical interactions and binding mechanisms of these compounds with plasma proteins, which is critical for understanding their pharmacokinetics and pharmacodynamics properties (He et al., 2020).

Future Directions

While specific future directions for this compound are not available, research into similar compounds has focused on their potential as therapeutic agents, particularly as inhibitors of specific enzymes .

properties

IUPAC Name

7-(2-chlorophenyl)-2-piperazin-1-yl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c17-12-4-2-1-3-10(12)11-9-23-14-13(11)19-16(20-15(14)22)21-7-5-18-6-8-21/h1-4,9,18H,5-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEAPVNFGWQEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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